molecular formula C6H6ClN3O2 B6590448 Glycine, N-(3-chloro-2-pyrazinyl)- CAS No. 1080650-25-4

Glycine, N-(3-chloro-2-pyrazinyl)-

Cat. No. B6590448
CAS RN: 1080650-25-4
M. Wt: 187.58 g/mol
InChI Key: KOWIAQOGRCJWBY-UHFFFAOYSA-N
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Description

Glycine, N-(3-chloro-2-pyrazinyl)- is a chemical compound with the molecular formula C6H6ClN3O2 . It is a derivative of glycine, which is the simplest and smallest of amino acids .


Molecular Structure Analysis

The molecular structure of Glycine, N-(3-chloro-2-pyrazinyl)- consists of a glycine molecule attached to a 3-chloro-2-pyrazinyl group . The molecular weight of this compound is 187.58 .

Advantages and Limitations for Lab Experiments

Glycine, N-(3-chloro-2-pyrazinyl)- is a potent and selective antagonist of the NMDA receptor, making it a valuable tool for investigating the role of this receptor in various physiological and pathological processes. However, its use in lab experiments is limited by its relatively low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the use of Glycine, N-(3-chloro-2-pyrazinyl)- in scientific research. One area of interest is the investigation of its potential therapeutic effects in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another area of interest is the development of more potent and selective NMDA receptor antagonists based on the structure of Glycine, N-(3-chloro-2-pyrazinyl)-. Finally, the use of Glycine, N-(3-chloro-2-pyrazinyl)- in combination with other drugs or therapies may enhance its neuroprotective effects and improve its clinical potential.

Scientific Research Applications

Glycine, N-(3-chloro-2-pyrazinyl)- has been extensively used in scientific research as a tool to investigate the role of NMDA receptors in various physiological and pathological processes. It has been shown to modulate synaptic plasticity, learning, and memory, as well as to exert neuroprotective effects in animal models of stroke, traumatic brain injury, and neurodegenerative diseases.

properties

IUPAC Name

2-[(3-chloropyrazin-2-yl)amino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClN3O2/c7-5-6(9-2-1-8-5)10-3-4(11)12/h1-2H,3H2,(H,9,10)(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOWIAQOGRCJWBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=N1)NCC(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601304580
Record name N-(3-Chloro-2-pyrazinyl)glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601304580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1080650-25-4
Record name N-(3-Chloro-2-pyrazinyl)glycine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1080650-25-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(3-Chloro-2-pyrazinyl)glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601304580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A 2N aqueous sodium hydroxide solution (0.6 mL) was added to an ethanol solution (0.3 mL) of Compound 22 (194 mg) and the mixture was stirred at room temperature for 1 hour. 2N hydrochloric acid was then added to the reaction mixture while cooled with ice, and the mixture was neutralized. The product was extracted with chloroform (5 times). The organic layer was dried over sodium sulfate, filtered, and concentrated under reduced pressure to give 38 mg (23% yield) of the desired product.
Quantity
0.6 mL
Type
reactant
Reaction Step One
Quantity
194 mg
Type
reactant
Reaction Step One
Quantity
0.3 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
23%

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